molecular formula C12H14N2O7 B13023356 3-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-(hydroxymethyl)furo[2,3-d]pyrimidin-2(3H)-one

3-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-(hydroxymethyl)furo[2,3-d]pyrimidin-2(3H)-one

Cat. No.: B13023356
M. Wt: 298.25 g/mol
InChI Key: RAVVHPSRJRETBQ-TURQNECASA-N
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Description

3-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-(hydroxymethyl)furo[2,3-d]pyrimidin-2(3H)-one is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a furo[2,3-d]pyrimidinone core. Its intricate stereochemistry and functional groups make it a subject of interest in synthetic chemistry, medicinal chemistry, and biochemical research.

Preparation Methods

The synthesis of 3-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-(hydroxymethyl)furo[2,3-d]pyrimidin-2(3H)-one involves several steps, typically starting from readily available precursors. The synthetic route often includes the following steps:

    Formation of the tetrahydrofuran ring: This step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring with the desired stereochemistry.

    Introduction of hydroxyl groups: The hydroxyl groups are introduced through selective oxidation reactions.

    Construction of the furo[2,3-d]pyrimidinone core: This step involves the formation of the pyrimidinone ring system, often through cyclization reactions involving suitable precursors.

    Final functionalization:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalytic processes and continuous flow techniques.

Chemical Reactions Analysis

3-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-(hydroxymethyl)furo[2,3-d]pyrimidin-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using suitable reagents.

    Cyclization: The compound can undergo cyclization reactions to form more complex ring systems.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-(hydroxymethyl)furo[2,3-d]pyrimidin-2(3H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying stereochemistry and reaction mechanisms.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-(hydroxymethyl)furo[2,3-d]pyrimidin-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. It may also interact with nucleic acids and proteins, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

3-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-(hydroxymethyl)furo[2,3-d]pyrimidin-2(3H)-one can be compared with other similar compounds, such as:

    Nucleosides: Compounds like adenosine and guanosine share structural similarities but differ in their biological activities and applications.

    Furan derivatives: Compounds with furan rings and hydroxyl groups, such as furfural and furfuryl alcohol, have different chemical properties and uses.

    Pyrimidinones: Compounds like uracil and thymine have similar ring structures but differ in their functional groups and biological roles.

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties.

Properties

Molecular Formula

C12H14N2O7

Molecular Weight

298.25 g/mol

IUPAC Name

3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(hydroxymethyl)furo[2,3-d]pyrimidin-2-one

InChI

InChI=1S/C12H14N2O7/c15-3-6-1-5-2-14(12(19)13-10(5)20-6)11-9(18)8(17)7(4-16)21-11/h1-2,7-9,11,15-18H,3-4H2/t7-,8-,9-,11-/m1/s1

InChI Key

RAVVHPSRJRETBQ-TURQNECASA-N

Isomeric SMILES

C1=C(OC2=NC(=O)N(C=C21)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)CO

Canonical SMILES

C1=C(OC2=NC(=O)N(C=C21)C3C(C(C(O3)CO)O)O)CO

Origin of Product

United States

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